molecular formula C11H24ClN B8626321 N,N-Di-tert-butyl-3-chloropropan-1-amine CAS No. 405519-57-5

N,N-Di-tert-butyl-3-chloropropan-1-amine

Cat. No.: B8626321
CAS No.: 405519-57-5
M. Wt: 205.77 g/mol
InChI Key: BVHLJZJKNJDMJM-UHFFFAOYSA-N
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Description

Historical Context of Tertiary Amine Chemistry and Halogenated Propanamine Scaffolds in Organic Synthesis

The study of tertiary amines, organic compounds featuring a nitrogen atom bonded to three carbon-containing groups, has been a cornerstone of organic chemistry for over a century. guidechem.comacs.org Historically, their role as bases and nucleophiles has been extensively explored. guidechem.com The development of synthetic methodologies, such as the alkylation of secondary amines, has made a vast array of tertiary amines accessible for various applications. acs.org

Halogenated propanamine scaffolds, on the other hand, have emerged as valuable building blocks in organic synthesis. The presence of a halogen atom on the propyl chain provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This bifunctionality, combining the properties of an amine with the reactivity of an alkyl halide, has made these scaffolds particularly useful in the synthesis of pharmaceuticals and other complex organic molecules.

Structural Significance within Sterically Hindered Tertiary Amines

N,N-Di-tert-butyl-3-chloropropan-1-amine is notable for the significant steric hindrance around its nitrogen atom. The two bulky tert-butyl groups create a sterically congested environment, which profoundly influences its chemical and physical properties. This steric shielding diminishes the nucleophilicity of the nitrogen's lone pair of electrons, a common characteristic of hindered amines. guidechem.com

The reactivity of such amines is often dominated by their basicity, as the lone pair remains accessible to small electrophiles like protons, while its ability to participate in reactions requiring significant reorganization or approach to a crowded electrophilic center is reduced. guidechem.com The structural rigidity imposed by the tert-butyl groups can also lead to interesting conformational effects and may influence the rotational dynamics of the molecule.

Table 1: Comparison of Steric and Electronic Properties of Selected Tertiary Amines

CompoundStructureSteric HindranceNucleophilicityBasicity (pKa of conjugate acid)
Triethylamine (B128534)(CH₃CH₂)₃NModerateModerate~10.7
N,N-Diisopropylethylamine((CH₃)₂CH)₂NCH₂CH₃HighLow~10.4
This compound( (CH₃)₃C)₂N(CH₂)₃ClVery HighVery LowEstimated ~10-11

Note: Data for this compound is estimated based on structurally similar compounds.

Overview of Contemporary Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of investigation. The combination of a highly hindered amine and a reactive chloropropyl group makes it a candidate for specialized applications in synthesis.

One potential research trajectory involves its use as a building block for novel ligands in coordination chemistry. The sterically demanding environment around the nitrogen could stabilize unusual coordination geometries or low-valent metal centers. The chloropropyl arm could be used to anchor the ligand to a surface or to another metal center, creating bimetallic complexes.

Another area of interest lies in its potential as a "proton sponge" or non-nucleophilic base in organic reactions where the presence of a nucleophilic amine would lead to unwanted side reactions. The high steric hindrance would prevent the amine from acting as a nucleophile, while its basicity would allow it to scavenge protons.

Furthermore, the intramolecular reactivity of this compound could be explored. Under certain conditions, the nitrogen atom could potentially displace the chloride ion to form a strained cyclic quaternary ammonium (B1175870) salt, a 1,1-di-tert-butylazetidinium chloride. The study of the kinetics and mechanism of such a reaction would provide valuable insights into the interplay of steric and electronic effects in intramolecular cyclizations.

Table 2: Potential Research Applications and Relevant Chemical Principles

Research AreaKey Structural FeatureRelevant Chemical Principles
Ligand SynthesisSterically hindered amine, functionalized side chainCoordination chemistry, organometallic catalysis
Non-nucleophilic BaseHigh steric hindrance, basicityPhysical organic chemistry, reaction mechanism studies
Intramolecular CyclizationProximity of amine and chloroalkyl groupReaction kinetics, synthesis of strained rings

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

405519-57-5

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

N-tert-butyl-N-(3-chloropropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H24ClN/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9H2,1-6H3

InChI Key

BVHLJZJKNJDMJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCCCl)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N,n Di Tert Butyl 3 Chloropropan 1 Amine

Alternative Synthetic Routes and Precursor Transformations

Given the challenges of direct alkylation, alternative multi-step synthetic routes are often considered. These can involve protecting group strategies or the modification of a pre-formed N,N-di-tert-butylated precursor.

An alternative strategy involves using a protecting group to facilitate the synthesis. While this is more common for primary amines to prevent overalkylation, a conceptual approach could involve a protected aminopropanol derivative. For instance, an N-protected 3-aminopropan-1-ol could be alkylated twice, followed by deprotection. However, a more relevant application of protecting groups here is in the synthesis of the di-tert-butylamine precursor itself, if not commercially available.

A more direct, albeit complex, route could involve the reaction of an alkyl halide with di-tert-butyl-iminodicarboxylate, which serves as a synthetic equivalent for a protected amine. fishersci.co.uk The tert-butoxycarbonyl (Boc) group is a common and versatile protecting group for amines, easily installed using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions. researchgate.netnih.govawuahlab.com A hypothetical route could start with a mono-protected diamine, but this adds significant steps to the synthesis. google.com

A highly effective alternative strategy is to first synthesize a precursor molecule containing the N,N-di-tert-butylamino group and then introduce the chloro functionality in a separate step. This approach, known as functional group interconversion (FGI), bypasses the difficulties of alkylating the hindered amine directly with a chloropropyl halide. scribd.comimperial.ac.uk

A common precursor is N,N-Di-tert-butyl-3-hydroxypropan-1-amine. This alcohol can be synthesized by reacting di-tert-butylamine with 3-chloropropan-1-ol. The hydroxyl group is then converted into a chlorine atom. Standard reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). vanderbilt.edu This method avoids handling the more reactive 1-bromo-3-chloropropane and separates the challenging C-N bond formation from the introduction of the desired halide. organic-chemistry.org

Table 2: Functional Group Interconversion from an Alcohol Precursor

PrecursorReagentSolventOutcome
N,N-Di-tert-butyl-3-hydroxypropan-1-amineThionyl Chloride (SOCl₂)DichloromethaneConversion of -OH to -Cl
N,N-Di-tert-butyl-3-hydroxypropan-1-aminePhosphorus Trichloride (PCl₃)Diethyl EtherConversion of -OH to -Cl

This table outlines common reagents for the conversion of alcohols to alkyl chlorides.

Multi-component Reaction Pathways for Amine and Halogenated Aliphatic Unit Assembly

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like N,N-Di-tert-butyl-3-chloropropan-1-amine in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity.

One plausible MCR approach for the assembly of the target molecule would involve the reaction of di-tert-butylamine, an aldehyde, and a halogenated aliphatic unit. A well-known example of a three-component reaction that forms amines is the Strecker reaction, which synthesizes α-amino acids from an aldehyde, ammonia or a primary amine, and cyanide. While not directly applicable to the synthesis of this compound, the principle of combining an amine, a carbonyl compound, and a third component is central to MCRs.

Another relevant MCR is the Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid to produce α-acyloxyamides. Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly powerful for creating complex structures. The U-4CR typically uses a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The initial step is the formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid.

For the specific synthesis of this compound, a hypothetical MCR could be envisioned where di-tert-butylamine reacts with an appropriate aldehyde and a chloro-functionalized component. The development of novel MCRs remains an active area of research, and designing a specific one-pot synthesis for this sterically hindered chloroamine would be a significant advancement. The challenge lies in managing the steric hindrance of the di-tert-butylamine and ensuring the desired regioselectivity of the chlorination.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

Modern synthetic chemistry emphasizes the development of advanced techniques that are not only efficient but also environmentally sustainable. For the production of this compound, continuous flow synthesis, solvent-free methodologies, and advanced catalytic strategies are key considerations.

Applications of Continuous Flow Synthesis for Tertiary Amine Production

Continuous flow synthesis has emerged as a powerful technology for the production of chemicals, offering advantages in safety, efficiency, and scalability over traditional batch processes. In the context of tertiary amine synthesis, flow reactors, particularly microstructured reactors, provide enhanced heat and mass transfer, allowing for precise control over reaction conditions. This is particularly beneficial for exothermic reactions or when dealing with unstable intermediates.

For the production of tertiary amines, continuous flow systems have been successfully employed in various reactions, including the oxidation of tertiary amines to amine oxides and the nucleophilic substitution of alkyl mesylates with amines. A study on the synthesis of N-methylmorpholine N-oxide demonstrated that a microstructured reactor could achieve high conversion rates at elevated temperatures in a short residence time. This approach offers a safer and more efficient alternative to batch processes.

Furthermore, continuous flow setups facilitate the use of heterogeneous catalysts, which can be packed into a column reactor. This simplifies catalyst separation and recycling, contributing to a more sustainable process. The practicality of such systems has been demonstrated in the continuous synthesis of various valuable chemicals, with some catalysts showing long-term stability over extended periods. The application of continuous flow technology to the synthesis of sterically hindered amines like this compound could lead to improved yields and safer operating conditions.

Development of Solvent-Free or Reduced-Solvent Methodologies

The reduction or elimination of organic solvents is a primary goal of green chemistry. Solvent-free or solid-state reactions can lead to improved efficiency, reduced waste, and simplified work-up procedures. Various methods have been developed for the acylation of amines and other functional groups under solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction.

For the synthesis of tertiary amines, methodologies that avoid traditional organic solvents are highly desirable. While the direct synthesis of this compound under solvent-free conditions is not explicitly detailed in the provided search results, the general principles of solvent-free synthesis are applicable. Reactions can be carried out using the reactants alone or by mixing them with solid supports like clays, zeolites, or silica (B1680970). The development of a solvent-free route for the alkylation of di-tert-butylamine with a suitable 3-chloropropyl synthon would represent a significant step towards a more sustainable synthesis of the target compound.

Catalytic Strategies for C-N Bond Formation in Hindered Amine Systems

The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis. However, creating this bond in sterically hindered systems, such as those involving di-tert-butylamine, presents a significant challenge. Advanced catalytic methods are often required to overcome the steric repulsion between the bulky amine and the electrophilic carbon center.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. Recent research has focused on developing new ligands that can facilitate the coupling of highly sterically hindered substrates. For instance, a novel carbazolyl-derived phosphine ligand has been shown to be highly effective in the palladium-catalyzed amination of aryl chlorides, even with sterically demanding amines like 2,6-diisopropylaniline. This catalyst system allows for the synthesis of tetra-ortho-substituted diarylamines in excellent yields, demonstrating its ability to overcome significant steric hindrance.

In addition to palladium, other transition metals like nickel are also being explored for C-N bond formation. A recent approach utilizes tert-butylamine as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox reactions for C-N bond formation. This method has proven effective for a diverse range of nucleophiles, including anilines.

Derivatization and Functionalization Strategies for N,n Di Tert Butyl 3 Chloropropan 1 Amine

Transformations at the Chloropropyl Terminus

The carbon-chlorine bond at the propyl terminus is a versatile functional group that can participate in a variety of substitution, elimination, and organometallic reactions.

The chloride atom can be substituted with other halogens, such as fluoride (B91410), bromide, or iodide, through nucleophilic substitution pathways. These reactions are valuable for modulating the reactivity of the alkyl halide for subsequent transformations.

Finkelstein Reaction: The conversion of the parent chloro-compound to its iodo-analogue, N,N-Di-tert-butyl-3-iodopropan-1-amine, can be effectively achieved via the Finkelstein reaction. ncert.nic.in This equilibrium-driven process typically involves treating the alkyl chloride with sodium iodide in a solvent like dry acetone (B3395972). The precipitation of sodium chloride in acetone drives the reaction forward, resulting in high yields of the alkyl iodide. ncert.nic.in

Swarts Reaction: The synthesis of the corresponding fluoro-analogue is best accomplished through the Swarts reaction, which involves heating the alkyl chloride with a metallic fluoride, such as silver fluoride (AgF) or mercury(II) fluoride (Hg₂F₂). ncert.nic.in This exchange process allows for the introduction of a fluorine atom, which can significantly alter the compound's electronic properties and biological activity.

Bromination: Direct conversion to the bromo-derivative can be achieved by reacting N,N-Di-tert-butyl-3-chloropropan-1-amine with a bromide salt, such as sodium bromide, often in a polar aprotic solvent.

Target CompoundReaction TypeTypical Reagents
N,N-Di-tert-butyl-3-fluoropropan-1-amineSwarts ReactionAgF, Hg₂F₂, or SbF₃
N,N-Di-tert-butyl-3-bromopropan-1-amineHalogen ExchangeNaBr in a suitable solvent (e.g., acetone)
N,N-Di-tert-butyl-3-iodopropan-1-amineFinkelstein ReactionNaI in dry acetone

The chloropropyl group can be converted into an organometallic reagent, such as a Grignard or organolithium reagent. This transformation reverses the polarity of the terminal carbon atom, turning it into a potent nucleophile capable of forming new carbon-carbon bonds through cross-coupling reactions.

The preparation of the Grignard reagent, (3-(di-tert-butylamino)propyl)magnesium chloride, involves the reaction of this compound with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). This intermediate can then be used in various cross-coupling reactions with electrophiles like aryl halides, alkyl halides, or carbonyl compounds to introduce complex carbon skeletons.

Treatment of this compound with a strong, sterically hindered base can induce an elimination reaction (dehydrohalogenation) to form an unsaturated analogue. The use of a base such as potassium tert-butoxide (t-BuOK) in a suitable solvent favors the E2 elimination pathway, leading to the formation of N,N-Di-tert-butylprop-2-en-1-amine. This reaction provides a direct route to an allylic amine structure, which is a valuable synthon for further chemical modifications.

Modifications at the Tertiary Amine Center

The lone pair of electrons on the nitrogen atom of the tertiary amine provides a site for electrophilic attack, enabling quaternization and oxidation reactions.

The tertiary amine can be converted into a quaternary ammonium (B1175870) salt through the Menshutkin reaction, which involves alkylation with an alkyl halide. researchgate.net This Sɴ2 reaction transforms the neutral amine into a permanently charged cationic species. mdpi.com Quaternary ammonium compounds (QACs) are a class of molecules with a wide range of applications. researchgate.net The reaction rate is influenced by factors such as the solvent, the steric hindrance of the amine, and the nature of the alkylating agent. mdpi.com

By reacting this compound with various alkylating agents, a library of novel ammonium salt derivatives can be synthesized. For instance, reaction with methyl iodide would yield N-(3-chloropropyl)-N,N-di-tert-butyl-N-methylammonium iodide.

Alkylating Agent (R-X)Resulting Quaternary Ammonium Salt Derivative
Methyl iodide (CH₃I)N-(3-chloropropyl)-N,N-di-tert-butyl-N-methylammonium iodide
Ethyl bromide (C₂H₅Br)N-(3-chloropropyl)-N,N-di-tert-butyl-N-ethylammonium bromide
Benzyl chloride (C₆H₅CH₂Cl)N-benzyl-N-(3-chloropropyl)-N,N-di-tert-butylammonium chloride

The oxidation of the tertiary amine center leads to the formation of an N-oxide, a molecule where an oxygen atom is datively bonded to the nitrogen. thieme-connect.de Amine N-oxides are highly polar compounds with distinct chemical properties compared to their parent amines. thieme-connect.denih.gov

The synthesis of this compound N-oxide can be accomplished using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid (peroxymonosulfuric acid). thieme-connect.deasianpubs.org The reaction is typically carried out in a suitable solvent, and the choice of oxidant can influence the reaction conditions and yield. The resulting N-oxide is a valuable intermediate and can exhibit unique biological and chemical reactivity. nih.govasianpubs.org

Exploration of Supramolecular Interactions Involving the Tertiary Amine Moiety

The supramolecular behavior of the this compound is dominated by the extreme steric hindrance imposed by the two tert-butyl groups attached to the nitrogen atom. These bulky substituents effectively shield the nitrogen's lone pair of electrons, significantly modulating its ability to participate in common non-covalent interactions, such as hydrogen bonding.

Research into extremely sterically hindered alkylamines indicates that excessive steric pressure can cause the geometry around the nitrogen atom to flatten, deviating from the typical sp³ pyramidal shape toward a more planar configuration. nih.gov This structural alteration, combined with steric shielding, largely prevents the nitrogen from acting as a hydrogen bond acceptor with proton donors like water, alcohols, or other amines.

However, this steric bulk can be exploited in the design of specific host-guest systems. The di-tert-butylamino moiety can be engineered to fit into tailored hydrophobic cavities of macrocyclic hosts, such as cyclodextrins or calixarenes. In such arrangements, the interactions would be primarily driven by van der Waals forces and the hydrophobic effect rather than direct hydrogen bonding. The specificity of this interaction would be dictated by the size and shape complementarity between the bulky amine group and the host's cavity.

Furthermore, in crystal engineering, the compound's bulky nature can be used to control the packing of molecules in the solid state. By occupying a large volume, the di-tert-butyl groups can direct the formation of porous frameworks or prevent dense packing, potentially creating materials with specific textural properties. The influence of steric hindrance on the formation of supramolecular networks has been noted in other systems, where it plays a crucial role in defining the final architecture. rsc.org

Table 1: Comparison of Potential Supramolecular Interactions

Interaction Type Unhindered Tertiary Amine (e.g., Triethylamine) N,N-Di-tert-butyl Moiety
Hydrogen Bonding Readily acts as a hydrogen bond acceptor with various proton donors. Severely restricted due to steric shielding of the nitrogen lone pair.
Host-Guest Chemistry Can bind to hosts via hydrogen bonds or ion-dipole interactions. Primarily interacts via hydrophobic and van der Waals forces within shape-complementary cavities.
Crystal Packing Participates in various intermolecular interactions, leading to relatively dense packing. Steric bulk dictates packing, potentially leading to porous structures or inclusion complexes.

Conjugation and Linker Chemistry

The presence of a reactive chloropropyl group makes this compound a valuable precursor for conjugation and the development of chemical linkers. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for covalent attachment to a wide range of substrates, while the sterically hindered amine provides a bulky, largely inert modulator of physicochemical properties.

Derivatization for Incorporation into Polymeric or Macrocyclic Architectures

This compound can be incorporated into larger molecular frameworks like polymers and macrocycles through reactions involving its alkyl chloride functionality.

Polymer Synthesis: The compound can act as a functional initiator or be incorporated as a side chain in various polymerization reactions.

Cationic Polymerization: The alkyl chloride can be activated with a Lewis acid to generate a carbocation, which can initiate the polymerization of alkenes such as styrene (B11656) or isobutylene. The resulting polymer chain would possess a terminal N,N-di-tert-butylamino group.

Nucleophilic Substitution: It can be grafted onto existing polymers that contain nucleophilic side chains (e.g., polyvinyl alcohol, polyamines). The reaction of the chloropropyl group with hydroxyl or amino groups on the polymer backbone results in a polymer modified with bulky pendant groups, which can alter its solubility, thermal stability, and solution properties. For instance, 3-chloropropylamine (B7771022) has been used to synthesize macroinitiators for atom transfer radical polymerization (ATRP). sigmaaldrich.com

Macrocycle Synthesis: The molecule can serve as a key building block in the template-directed or high-dilution synthesis of macrocycles. sci-hub.semdpi.com By reacting with a dinucleophile, such as a diamine or a diol, it can form a segment of a larger ring structure. The general strategy involves the condensation of two or more components, where the chloroalkane provides an electrophilic site for ring closure. sci-hub.se The presence of the bulky di-tert-butyl group within the macrocyclic framework would be expected to influence its conformation and its ability to bind guest molecules.

Table 2: Strategies for Incorporation into Macromolecules

Strategy Reaction Type Reactant Resulting Structure
Polymer Initiation Cationic Polymerization Alkene Monomer (e.g., Styrene) Polymer with a terminal di-tert-butylamino group.
Polymer Grafting Nucleophilic Substitution Polymer with -OH or -NH₂ groups Polymer with pendant di-tert-butylpropan-1-amine side chains.
Macrocyclization Nucleophilic Substitution Dinucleophile (e.g., H₂N-(CH₂)ₓ-NH₂) Macrocycle containing the N,N-di-tert-butylpropan-1-amine moiety as part of the ring.

Synthesis of Bifunctional Linkers and Cross-linking Agents

While this compound itself has only one reactive handle (the C-Cl bond), it is a valuable starting material for creating bifunctional linkers and cross-linking agents. korambiotech.com A bifunctional linker requires two reactive ends, which can be achieved through modification of the parent molecule.

Synthesis of Bifunctional Linkers: A second reactive group can be introduced by reacting the chloropropyl moiety with a nucleophile that contains another protected functional group. For example:

Amine-Thiol Linker: Substitution of the chloride with the sodium salt of N-acetylcysteamine, followed by deacetylation, would yield a linker with a thiol at one end and the bulky tertiary amine at the other.

Amine-Azide Linker: Reaction with sodium azide (B81097) (NaN₃) replaces the chloride with an azide group, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

These linkers can be used to conjugate molecules. For example, the azide-functionalized derivative could link a molecule containing an alkyne group to another molecule or surface. The bulky amine would serve to increase the steric profile and influence the solubility of the resulting conjugate.

Application as a Cross-linking Agent: Cross-linking agents are used to chemically join two or more molecules, often polymers or proteins. thermofisher.com this compound can be used as a mono-functional cross-linking agent precursor. For instance, it can be attached to a primary amine on a protein or polymer via its chloro- group. While this does not cross-link two different molecules, it caps (B75204) the amine with a bulky, hydrophobic group.

To create a true cross-linker, a related starting material with two reactive groups would be necessary, or the tertiary amine of the title compound could be part of a more complex system that allows for a second point of attachment. However, its primary utility in this context is as a synthon to build more complex linkers.

Table 3: Hypothetical Bifunctional Linkers Derived from this compound

Linker Type Synthesis Step Second Reactive Group Target Functionality
Amine-Azide Linker Reaction with NaN₃ Azide (-N₃) Alkynes (via Click Chemistry)
Amine-Maleimide Linker Reaction with potassium maleimide Maleimide Thiols (-SH) on proteins/peptides
Amine-Carboxylate Linker Reaction with a protected amino acid (e.g., Boc-glycine salt) followed by deprotection Carboxylic Acid (-COOH) Primary amines (via EDC/NHS coupling)

Computational and Theoretical Studies of N,n Di Tert Butyl 3 Chloropropan 1 Amine

Quantum Chemical Calculations

No specific studies utilizing quantum chemical calculations to investigate N,N-Di-tert-butyl-3-chloropropan-1-amine were found. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

There are no available research findings that employ Density Functional Theory (DFT) to predict the electronic structure, stability, or reactivity of this compound. DFT is a powerful computational method that could provide insights into orbital energies, charge distribution, and reaction mechanisms.

Information regarding the use of Ab Initio methods for deriving spectroscopic parameters (such as vibrational frequencies or NMR chemical shifts) or the selection of appropriate basis sets for this compound is not present in the current body of scientific literature.

A Molecular Electrostatic Potential (MEP) analysis, which is instrumental in identifying electrophilic and nucleophilic sites within a molecule, has not been reported for this compound.

Molecular Dynamics and Conformational Analysis

Detailed molecular dynamics simulations and conformational analyses provide critical information about the flexibility and preferred spatial arrangements of a molecule. However, no such studies have been published for this compound.

There is no available research that explores the conformational space or maps the energy landscape of this compound. This type of analysis would be essential for understanding its dynamic behavior and the relative stability of its different conformers.

While the di-tert-butyl groups are expected to impose significant steric constraints that influence the molecule's geometry and dynamics, a specific computational analysis quantifying these effects for this compound is not available. Such studies on sterically hindered amines often reveal interesting conformational preferences and reactivity patterns. researchgate.netnih.govnih.gov

Simulation of Solvent Effects on Molecular Conformation and Reactivity

The chemical behavior of this compound, a flexible molecule, is significantly influenced by its surrounding solvent environment. Computational simulations, particularly using molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are pivotal in understanding how solvents modulate its three-dimensional structure and subsequent reactivity. The bulky di-tert-butyl groups impose considerable steric hindrance around the nitrogen atom, while the chloropropyl chain retains torsional freedom. The interplay between these structural features and solvent polarity dictates the predominant molecular conformation.

In non-polar solvents, such as hexane, intramolecular van der Waals forces are expected to be the dominant factor in determining the molecule's shape. Simulations would likely show a more compact or folded conformation to minimize the molecule's surface area. Conversely, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or polar protic solvents like water, the solvent molecules can form strong dipole-dipole or hydrogen-bonding interactions with the amine. These interactions would lead to a more extended conformation of the chloropropyl chain, maximizing solvent exposure. Computational models like the Polarizable Continuum Model (PCM) can be used to approximate these bulk solvent effects.

These conformational changes directly impact the molecule's reactivity. For instance, an extended conformation in a polar solvent might make the electrophilic carbon atom of the C-Cl bond more accessible for intermolecular nucleophilic attack. In contrast, a folded conformation in a non-polar solvent could favor intramolecular reactions, such as cyclization. The calculated dipole moment of the molecule serves as a good indicator of its conformation and interaction with polar solvents, with more extended conformers generally exhibiting larger dipole moments.

Table 1: Hypothetical Solvent Effects on Key Conformational and Electronic Properties of this compound

SolventDielectric Constant (ε)Predicted Predominant ConformationHypothetical N-C-C-C Dihedral Angle (°)Calculated Dipole Moment (Debye)
Hexane1.9Folded701.8
DMSO46.7Extended1753.5
Water80.1Extended1783.9

Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Theory for Reaction Site Prediction

Frontier Molecular Orbital (FMO) theory is a powerful computational tool for predicting the most probable sites of chemical reactions. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com For this compound, the distribution and energies of these orbitals provide clear insights into its reactivity.

The HOMO is predicted to be localized primarily on the nitrogen atom, corresponding to its non-bonding lone pair of electrons. This high-energy orbital makes the nitrogen atom the molecule's primary nucleophilic and basic site, readily available to attack electron-deficient species (electrophiles). youtube.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)

Molecular OrbitalCalculated Energy (eV)Primary Atomic ContributionPredicted Site of Attack
HOMO-6.2Nitrogen (N) Lone PairElectrophilic Attack
LUMO+1.5Carbon-Chlorine (C-Cl) σ*Nucleophilic Attack
HOMO-LUMO Gap7.7N/AIndicates high kinetic stability

Reaction Pathway Modeling and Energy Barrier Calculations

Computational chemistry allows for the detailed modeling of potential reaction pathways, providing critical information on reaction mechanisms and feasibility. A probable reaction for this compound is an intramolecular SN2 cyclization. In this reaction, the nucleophilic nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion to form a four-membered azetidinium ring.

Using methods such as Density Functional Theory (DFT), the entire reaction coordinate can be mapped. This process involves calculating the potential energy of the system as the bond between the nitrogen and the carbon forms. Key points on this pathway include the initial reactant state, a high-energy transition state (TS), and the final product state. The transition state represents the peak of the energy profile, and the energy difference between the reactant and the transition state is the activation energy (ΔE‡). A lower activation energy indicates a faster reaction rate. Such calculations can be performed in both the gas phase and in various solvents to understand the solvent's influence on the reaction kinetics. arxiv.org

Table 3: Hypothetical Energy Profile for the Intramolecular Cyclization of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State (TS)Partially formed N-C bond, partially broken C-Cl bond+25.5
Product1,1-Di-tert-butylazetidin-1-ium chloride-10.2

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of chemicals based on their molecular structure. While no specific QSAR/QSPR model for this compound is publicly available, a model could be developed for a series of related tertiary amine derivatives to predict a specific endpoint, such as their reaction rate constant (log k) for a particular reaction.

To build such a model, a training set of structurally similar amines would be synthesized, and their reactivity measured experimentally. For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Steric descriptors: (e.g., Molecular Volume, Sterimol parameters) to quantify the bulkiness of the substituents on the nitrogen.

Electronic descriptors: (e.g., HOMO/LUMO energies, Mulliken charges) to quantify the nucleophilicity of the amine and electrophilicity of the reaction center. nih.govresearchgate.net

Topological descriptors: (e.g., Wiener index, Connectivity indices) which describe the branching and shape of the molecule.

Multiple linear regression (MLR) or machine learning algorithms can then be used to create a mathematical equation that correlates these descriptors with the observed activity. A statistically robust QSAR model could then be used to predict the reactivity of new, unsynthesized amine derivatives, guiding future research and development.

Table 4: Illustrative Data for a Hypothetical QSAR Model of Tertiary Amine Reactivity

CompoundR1 GroupR2 GroupSteric Descriptor (VR1+R2)Electronic Descriptor (HOMO Energy, eV)Observed Reactivity (log k)
1MethylMethyl45.2-5.9-3.5
2EthylEthyl88.6-6.0-4.1
3IsopropylIsopropyl132.1-6.1-4.8
4 (Target)tert-butyltert-butyl178.5-6.2-5.5 (Predicted)

Hypothetical QSAR Equation: log k = 1.5 - 0.02 * (VR1+R2) - 0.8 * (HOMO Energy)

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of N,N-Di-tert-butyl-3-chloropropan-1-amine. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other isobaric compounds. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks separated by approximately 2 Da corresponding to the 35Cl and 37Cl isotopes in a roughly 3:1 ratio of intensity. docbrown.info

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]+). The resulting product ion spectrum reveals characteristic fragmentation pathways that are diagnostic of the molecule's structure. For this compound, key fragmentation processes would include α-cleavage adjacent to the nitrogen atom, a common pathway for amines, leading to the loss of a tert-butyl radical and formation of a stable iminium ion. researchgate.net Cleavage of the C-C bonds in the propyl chain and the loss of the chlorine atom or HCl are also expected fragmentation pathways. nih.gov

Table 1: Predicted HRMS Data and MS/MS Fragments for this compound (Note: This data is predictive and based on theoretical calculations and known fragmentation patterns.)

Ion/FragmentProposed FormulaCalculated m/z (35Cl)Calculated m/z (37Cl)Description
[M+H]+C11H25ClN+206.1670208.1641Protonated Molecular Ion
[M-C4H9]+C7H15ClN+148.0888150.0858Loss of a tert-butyl radical (α-cleavage)
[C8H18N]+C8H18N+128.1434-Iminium ion from cleavage of C2-C3 bond
[C4H9]+C4H9+57.0704-tert-butyl cation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR techniques are paramount for establishing the precise atomic connectivity and bonding framework of the molecule.

Two-dimensional (2D) NMR experiments resolve the complex information from 1D spectra, providing unambiguous assignments of proton (1H) and carbon (13C) signals. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups in the propyl chain (H-1 with H-2, and H-2 with H-3), confirming the -CH2-CH2-CH2- connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond 1H-13C correlations). columbia.edu It allows for the definitive assignment of each carbon atom in the propyl chain by correlating it to its known proton signal. The methyl and quaternary carbons of the two equivalent tert-butyl groups would also be clearly identified.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. youtube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the protons on C-1 of the propyl chain to the quaternary carbon of the tert-butyl groups, confirming the attachment of the propyl chain to the nitrogen atom. Similarly, correlations from the protons on C-3 to C-2, and from H-2 to both C-1 and C-3, would further solidify the structure.

Table 2: Predicted 2D NMR Correlations for this compound

Proton SignalCOSY Correlations (with H-)HSQC Correlation (with C-)Key HMBC Correlations (with C-)
H-1 (-N-CH2 -)H-2C-1C-2, Quaternary C of tert-butyl
H-2 (-CH2 -)H-1, H-3C-2C-1, C-3
H-3 (-CH2 -Cl)H-2C-3C-2
H (tert-butyl)NoneMethyl C of tert-butylQuaternary C of tert-butyl

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution 13C spectra of the solid material, where subtle differences in chemical shifts can distinguish between different polymorphic forms or identify non-equivalent molecules within the crystallographic unit cell. To date, no public studies utilizing ssNMR for this specific compound have been noted.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information. If a suitable single crystal of this compound can be grown, this technique can precisely determine all bond lengths, bond angles, and torsion angles within the molecule. This would offer an unambiguous confirmation of its constitution and conformational preferences in the solid state. The analysis would reveal the spatial arrangement of the sterically demanding di-tert-butylamino group relative to the flexible chloropropyl chain. Such data is the gold standard for structural elucidation but is contingent on the ability to produce high-quality crystals. Currently, there is no publicly available crystal structure for this compound.

Advanced Chromatographic Techniques for Purity Profiling and Isomer Separation

Advanced chromatographic methods are essential for assessing the purity of this compound and separating it from potential impurities, such as starting materials, byproducts, or structural isomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS), are the primary techniques used for purity profiling.

Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers of a chiral molecule. nih.gov A molecule is chiral if it contains a stereocenter and is not superimposable on its mirror image.

This compound is an achiral molecule. It does not possess any stereocenters (e.g., a carbon atom bonded to four different groups), nor does it exhibit other forms of chirality like atropisomerism. As the molecule and its mirror image are identical and superimposable, it does not exist as a pair of enantiomers. Therefore, the technique of chiral chromatography for the determination of enantiomeric excess is not applicable to this compound.

Preparative Chromatography Techniques for High-Purity Material Isolation

The isolation of this compound in high purity is essential for its accurate analytical characterization and for ensuring the reliability of its subsequent applications. While detailed, specific preparative chromatography protocols for this particular compound are not extensively documented in publicly available literature, the general principles for the purification of sterically hindered, basic amines are well-established and directly applicable. These methods primarily involve preparative high-performance liquid chromatography (HPLC) and flash column chromatography, which are adapted to overcome the challenges associated with the basicity of the amine functional group.

The primary challenge in the chromatographic purification of basic amines on standard silica (B1680970) gel stationary phases is the strong interaction between the basic amine and the acidic silanol (B1196071) groups of the silica. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column, resulting in low recovery. To mitigate these effects, several strategies are employed.

Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds and is suitable for the isolation of this compound from crude reaction mixtures. To achieve efficient purification, modifications to the stationary or mobile phase are typically necessary.

One common approach is to add a small amount of a competing base, such as triethylamine (B128534) (Et3N) or ammonium (B1175870) hydroxide, to the mobile phase. This additive neutralizes the acidic sites on the silica gel, thereby preventing strong interactions with the target amine and allowing for symmetrical peak shapes and improved recovery. Another effective strategy is the use of an amine-functionalized silica gel as the stationary phase. This specialized stationary phase minimizes the acid-base interactions that cause tailing and allows for purification using neutral mobile phase systems, such as hexane/ethyl acetate (B1210297) gradients.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high levels of purity, preparative HPLC is the method of choice. This technique offers higher resolution and efficiency compared to flash chromatography. Both normal-phase and reversed-phase chromatography can be adapted for the purification of hindered amines.

In reversed-phase HPLC, which is a common modality, a key consideration is the control of the mobile phase pH. To ensure good retention and symmetrical peak shape for a basic compound like this compound, the mobile phase pH should be adjusted to be approximately two units above the pKa of the amine. This ensures that the amine is in its neutral, free-base form, making it more hydrophobic and better retained on the nonpolar stationary phase (e.g., C18). The use of a high pH mobile phase, often buffered, is crucial for a successful and reproducible separation.

The following table summarizes the general conditions and key considerations for developing a preparative chromatography method for the purification of this compound.

ParameterFlash Column ChromatographyPreparative HPLC
Stationary Phase Silica Gel, Amine-Functionalized SilicaC18, C8, Phenyl-Hexyl
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolAcetonitrile/Water, Methanol/Water
Mobile Phase Modifier 0.1-1% Triethylamine or Ammonium HydroxideBuffer to maintain pH > pKa of the amine
Detection Thin-Layer Chromatography (TLC)UV Detector (at a suitable wavelength)
Key Consideration Neutralize acidic sites on silica to prevent peak tailing.Maintain the amine in its free-base form for good retention and peak shape.

The selection of the specific preparative chromatography technique and the optimization of the experimental parameters would depend on the specific impurities present in the crude material and the desired final purity of the this compound.

Q & A

What are the optimal synthetic routes for N,N-Di-tert-butyl-3-chloropropan-1-amine, and how do steric effects influence reaction efficiency?

Answer:
The synthesis typically involves N-alkylation of 3-chloropropan-1-amine with tert-butyl groups. A common method is reacting 3-chloropropan-1-amine hydrochloride with tert-butyl bromide in the presence of a base like sodium hydroxide (NaOH) in dichloromethane (DCM) or tetrahydrofuran (THF) under reflux .

  • Steric Challenges : The bulky tert-butyl groups hinder nucleophilic substitution, reducing reaction rates. To mitigate this:
    • Use polar aprotic solvents (e.g., DCM) to enhance solubility.
    • Employ excess tert-butyl halide and prolonged reaction times (24–48 hours).
    • Optimize base strength (e.g., NEt₃ or NaH) to deprotonate the amine without side reactions.

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